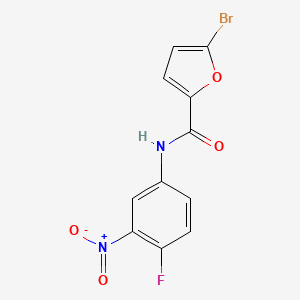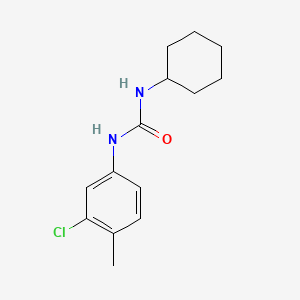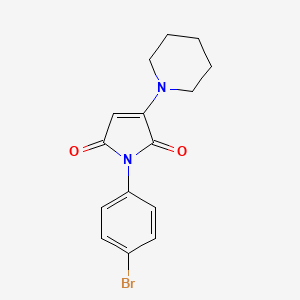![molecular formula C19H24N2O3 B5654550 2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)
2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tricyclic compounds, which include structures similar to the chemical , often involves reactions with diazo compounds. For instance, Mara et al. (1982) described the synthesis of tricyclic adducts by treating methyl (2R)-2-[(1R, 5R)-3-benzyl-6-oxo-4,7-diaza-2-thiabicyclo[3.2.0]hept-3-en-7-yl]-3-methylbut-3-enoate with ethyl diazoacetate (Mara, Singh, Thomas, & Williams, 1982).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. For example, a study by Quadrelli, Bovio, and Piccanello (2011) used X-ray crystallography to determine the molecular structure of related tricyclic compounds (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Reactions and Properties
Chemical reactions of tricyclic compounds can involve the addition to alkenes, as demonstrated by Ye et al. (2002), where the reaction of a related tricyclic compound with alkenes was studied (Ye, Komarov, Kirby, & Jones, 2002).
Physical Properties Analysis
The physical properties of such compounds can be studied through spectroscopic methods. Fernández et al. (1990) synthesized and studied derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decan-6-ol using 1H and 13C NMR spectroscopy, revealing insights into their physical properties (Fernández, Gálvez, Lorente, Camunas, Sanz, & Fonseca, 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies like that of Vianello et al. (2000), who investigated the opioid receptor affinity of 9,10-diazatricyclo[4.2.1.1(2,5)]decane derivatives, a compound structurally related to the one (Vianello, Albinati, Pinna, Lavecchia, Marinelli, Borea, Gessi, Fadda, Tronci, & Cignarella, 2000).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-3-6-19-10-20-8-18(2,17(19)22)9-21(11-19)16(20)13-4-5-14-15(7-13)24-12-23-14/h4-5,7,16H,3,6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJGHLXXRLXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)

![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)



![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)
![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)



